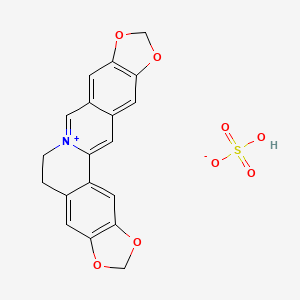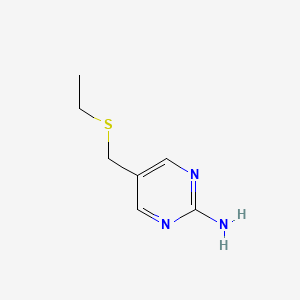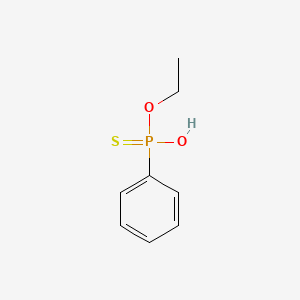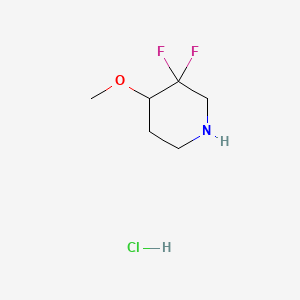
IsoCoptisine sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IsoCoptisine sulfate is a bioactive alkaloid compound derived from the plant Coptis chinensis, commonly known as Chinese goldthread. This compound is known for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. This compound is a sulfate derivative, which enhances its solubility and bioavailability, making it a valuable compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of IsoCoptisine sulfate typically involves the extraction of coptisine from Coptis chinensis, followed by a sulfation process. The sulfation can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction conditions often require a controlled temperature and pH to ensure the successful attachment of the sulfate group to the coptisine molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction to isolate coptisine, which is then purified using chromatographic techniques. The purified coptisine is subsequently sulfated under optimized conditions to produce this compound. The final product is purified and crystallized to obtain a high-purity compound suitable for research and pharmaceutical applications.
化学反应分析
Types of Reactions
IsoCoptisine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent oxidation.
Substitution: Various nucleophiles can be used to replace the sulfate group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce desulfated derivatives. Substitution reactions can result in a wide range of functionalized coptisine derivatives.
科学研究应用
IsoCoptisine sulfate has a broad range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用机制
The mechanism of action of IsoCoptisine sulfate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation. This compound also modulates signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
相似化合物的比较
IsoCoptisine sulfate is similar to other alkaloid compounds such as berberine sulfate and palmatine sulfate. it is unique in its specific molecular structure and bioactivity profile. Compared to berberine sulfate, this compound has shown higher potency in certain antimicrobial assays. Palmatine sulfate, on the other hand, has different pharmacokinetic properties, making this compound a distinct compound with its own set of applications and advantages.
List of Similar Compounds
- Berberine sulfate
- Palmatine sulfate
- Coptisine
- Tetrahydroberberine
This compound stands out due to its unique combination of solubility, bioavailability, and bioactivity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C19H15NO8S |
|---|---|
分子量 |
417.4 g/mol |
IUPAC 名称 |
hydrogen sulfate;5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene |
InChI |
InChI=1S/C19H14NO4.H2O4S/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;1-5(2,3)4/h3-8H,1-2,9-10H2;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
UHBYMQRSEJCION-UHFFFAOYSA-M |
规范 SMILES |
C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3',7-Diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B12103505.png)

![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)





![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12103550.png)
![2-pentyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12103558.png)

![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)
